Pht-Gly-Onp

Description

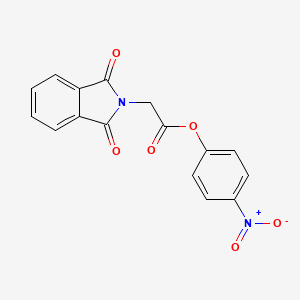

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-(1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c19-14(24-11-7-5-10(6-8-11)18(22)23)9-17-15(20)12-3-1-2-4-13(12)16(17)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCDNNJLCIKUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354893 | |

| Record name | CHEBI:75058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21313-49-5 | |

| Record name | CHEBI:75058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phthaloyl Glycine 4 Nitrophenyl Ester Pht Gly Onp

Conventional Synthetic Routes to Pht-Gly-ONp

Conventional methods for the synthesis of this compound primarily revolve around the esterification of N-Phthaloylglycine with 4-Nitrophenol (B140041). These routes often employ coupling agents to facilitate the reaction and require careful optimization of reaction conditions to achieve high yields and purity.

Synthesis from N-Phthaloylglycine and 4-Nitrophenol

The direct esterification of N-Phthaloylglycine with 4-Nitrophenol is a common approach. N-Phthaloylglycine can be prepared by the reaction of glycine (B1666218) with phthalic anhydride (B1165640). nih.gov The subsequent esterification with 4-nitrophenol requires the activation of the carboxylic acid group of N-Phthaloylglycine to facilitate the nucleophilic attack by the hydroxyl group of 4-nitrophenol.

Utilization of Coupling Reagents in Esterification

To enhance the efficiency of the esterification, various coupling reagents are employed. Carbodiimides are a prominent class of reagents used for this purpose. uni-kiel.denih.gov Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic example, often used in a procedure known as the Steglich esterification. organic-chemistry.orgwikipedia.org In this reaction, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

Other carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also utilized. globalresearchonline.net EDC is particularly advantageous in certain applications due to the water solubility of its urea (B33335) byproduct, which simplifies purification. researchgate.net The choice of coupling reagent can significantly impact the reaction's success, influencing yield and side-product formation. bachem.com

Reaction Conditions and Optimization Strategies

The Steglich esterification is typically conducted at room temperature in aprotic solvents. wikipedia.org A crucial component of this reaction is the use of a catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of an N-acylurea byproduct, which can diminish the yield. organic-chemistry.orgnih.gov

Optimization of the reaction involves careful consideration of several factors:

Solvent: A variety of polar aprotic solvents can be used. wikipedia.org

Temperature: The reaction is generally mild and proceeds at room temperature. wikipedia.org

Stoichiometry: The molar ratios of N-Phthaloylglycine, 4-Nitrophenol, DCC, and DMAP are critical for maximizing the yield and minimizing side reactions.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal duration.

A typical laboratory procedure would involve dissolving N-Phthaloylglycine and 4-Nitrophenol in a suitable solvent, followed by the addition of DCC and a catalytic amount of DMAP. The reaction mixture is then stirred at room temperature until completion. The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration. peptide.com

Table 1: Key Reagents in Conventional this compound Synthesis

| Reagent | Function |

| N-Phthaloylglycine | Carboxylic acid source |

| 4-Nitrophenol | Alcohol source |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent |

| 4-Dimethylaminopyridine (DMAP) | Catalyst |

Alternative and Modern Synthetic Approaches to this compound

In addition to conventional methods, modern synthetic strategies offer alternative pathways to this compound, often with advantages in terms of reaction time, yield, and environmental impact.

Phthalylglycyl Chloride as a Precursor

An alternative route involves the use of a more reactive derivative of N-Phthaloylglycine, namely Phthalylglycyl Chloride. This acyl chloride can be synthesized by treating N-Phthaloylglycine with an excess of a chlorinating agent such as thionyl chloride (SOCl₂). nih.gov

The resulting Phthalylglycyl Chloride is a highly reactive species that can readily react with 4-Nitrophenol to form the desired ester, this compound. This reaction is typically vigorous and proceeds rapidly. The reaction of acyl chlorides with phenols is a well-established method for ester synthesis. researchgate.net

Table 2: Synthesis of Phthalylglycyl Chloride

| Reactant | Reagent | Product |

| N-Phthaloylglycine | Thionyl Chloride (SOCl₂) | Phthalylglycyl Chloride |

Advanced Esterification Techniques

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, potentially leading to improved efficiency and greener processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and increased yields. nih.govresearchgate.net The application of microwave heating to the esterification of N-protected amino acids has been reported to be highly efficient. acs.org This technique could be adapted for the synthesis of this compound from either N-Phthaloylglycine and 4-Nitrophenol with a coupling agent, or from Phthalylglycyl Chloride and 4-Nitrophenol.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, scalable production. acs.orgnih.gov The synthesis of activated esters from carboxylic acids has been successfully demonstrated in flow reactors. organic-chemistry.org A flow process for this compound could involve the in-line activation of N-Phthaloylglycine followed by immediate reaction with 4-Nitrophenol in a continuous stream, potentially leading to higher throughput and better process control.

These advanced techniques represent promising avenues for the future development of more efficient and sustainable methods for the synthesis of Phthaloyl-glycine 4-nitrophenyl ester.

Purification and Isolation Procedures for this compound

The purification of Phthaloyl-glycine 4-nitrophenyl ester is crucial to remove byproducts and unreacted starting materials, ensuring the high purity required for its subsequent applications. The primary byproduct of the DCC-mediated synthesis is dicyclohexylurea (DCU), which is sparingly soluble in many organic solvents and can often be removed by filtration. organic-chemistry.org The purification process typically involves a combination of extraction, washing, and recrystallization.

Following the reaction, the crude product is usually dissolved in an organic solvent such as ethyl acetate. This solution is then subjected to a series of washes to remove impurities. A typical washing protocol is outlined below:

| Washing Solution | Purpose |

| Dilute Hydrochloric Acid (e.g., 2 N HCl) | To remove any unreacted basic compounds like DMAP. prepchem.com |

| Saturated Sodium Bicarbonate Solution (NaHCO3) | To remove unreacted acidic starting material (Phthaloyl-glycine). prepchem.com |

| Water | To remove any remaining water-soluble impurities. prepchem.com |

| Brine (Saturated NaCl solution) | To aid in the separation of the organic and aqueous layers and to remove residual water from the organic phase. |

After the washing steps, the organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. prepchem.com

The final and most critical step in the purification of this compound is recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, purer crystals of the desired compound will form, leaving the impurities dissolved in the solvent. researchgate.net For compounds similar to this compound, such as N-benzyloxycarbonyl glycine p-nitrophenyl ester, ethanol (B145695) has been successfully used as a recrystallization solvent. prepchem.com The choice of solvent is critical and should be one in which the product is soluble at high temperatures but less soluble at lower temperatures.

The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic methods (e.g., NMR, IR). A sharp melting point range close to the literature value is indicative of high purity.

Reactivity and Mechanistic Investigations of Phthaloyl Glycine 4 Nitrophenyl Ester Pht Gly Onp

Fundamental Principles of Active Ester Reactivity

The reactivity of Pht-Gly-ONp is rooted in the concept of "active esters," where the ester group is modified to enhance its susceptibility to nucleophilic attack. This activation is crucial for facilitating reactions such as amide bond formation under mild conditions.

Electronic Effects of the 4-Nitrophenyl Group

The 4-nitrophenyl group is a key component that renders this compound an "active" ester. Its strong electron-withdrawing nature significantly influences the reactivity of the ester's carbonyl group. This effect is twofold:

Inductive Effect: The electronegative nitro group pulls electron density away from the phenyl ring and, subsequently, from the ester's carbonyl carbon through the sigma bonds.

Mesomeric (Resonance) Effect: The nitro group can delocalize the electron density of the phenyl ring through resonance, further increasing the electrophilicity of the carbonyl carbon.

This increased partial positive charge on the carbonyl carbon makes it a more susceptible target for nucleophiles, such as the amino group of an amino acid or peptide. Consequently, the 4-nitrophenoxide ion is a relatively stable leaving group, which facilitates the forward progress of the nucleophilic acyl substitution reaction.

Nucleophilic Acyl Substitution Mechanisms

The reactions of this compound, particularly aminolysis, proceed through a nucleophilic acyl substitution mechanism. This is generally a two-step process:

Nucleophilic Addition: The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. In this intermediate, the carbonyl double bond is broken, and a new bond is formed with the nucleophile.

Elimination of the Leaving Group: The tetrahedral intermediate is transient and collapses to reform the carbonyl double bond. This is accompanied by the departure of the 4-nitrophenoxide leaving group.

Aminolysis Reactions Involving this compound

Aminolysis, the reaction with an amine to form an amide, is the most significant application of this compound in peptide synthesis. This reaction involves the formation of a new peptide bond.

Kinetics and Thermodynamics of Amide Bond Formation

While specific kinetic and thermodynamic data for the aminolysis of this compound are not extensively documented in publicly available literature, the general principles governing the aminolysis of 4-nitrophenyl esters provide a strong framework for understanding its behavior.

The rate of aminolysis is influenced by several factors:

Nucleophilicity of the Amine: Stronger nucleophiles will react more rapidly. The basicity of the amine is often, but not always, a good indicator of its nucleophilicity.

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often used as they can solvate the charged transition states, thereby accelerating the reaction.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of aminolysis.

Thermodynamically, the formation of an amide bond from an active ester is a favorable process. The stability of the resulting amide bond and the stability of the 4-nitrophenoxide leaving group contribute to a negative Gibbs free energy change for the reaction.

Table 1: General Factors Influencing the Rate of Aminolysis of Active Esters

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Increased rate with stronger nucleophiles | More electron-rich amines are better able to attack the electrophilic carbonyl carbon. |

| Solvent Polarity | Generally faster in polar aprotic solvents | Stabilization of charged intermediates and transition states. |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the reaction to proceed. |

| Leaving Group Stability | Faster with more stable leaving groups | A more stable leaving group (weaker base) facilitates the collapse of the tetrahedral intermediate. |

Stereochemical Considerations and Racemization Pathways

A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the amino acids. The chiral center at the α-carbon of the amino acid is susceptible to racemization (the formation of an equal mixture of D and L enantiomers) under certain conditions.

For this compound, the glycine (B1666218) residue itself is achiral. However, when it is used to couple with a chiral amino acid, the potential for racemization of the incoming amino acid must be considered, although this is generally not an issue for the nucleophile. The primary concern for racemization lies with the activated amino acid residue, which in this case is the achiral glycine.

If a chiral amino acid were activated as a 4-nitrophenyl ester, two main pathways for racemization are generally considered:

Direct Enolization: A base can abstract the proton from the α-carbon of the activated amino acid, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.

Oxazolone (B7731731) Formation: The activated carbonyl group can be attacked intramolecularly by the lone pair of electrons on the nitrogen of the preceding amide bond (in a dipeptide or larger fragment). This forms a five-membered ring intermediate called an oxazolone (or azlactone). The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a resonance-stabilized, achiral intermediate. Subsequent reaction with a nucleophile can open the ring to give a racemic product.

The phthaloyl protecting group on the glycine in this compound is known to be effective in suppressing racemization compared to some other N-protecting groups. The rigid structure of the phthalimide (B116566) ring is thought to disfavor the formation of the oxazolone intermediate.

Side Reactions and Undesired Transformations of this compound

Besides the desired aminolysis reaction, several side reactions can potentially occur during the use of this compound in synthesis.

Hydrolysis: In the presence of water, this compound can be hydrolyzed back to phthaloyl-glycine and 4-nitrophenol (B140041). This is a competing reaction, especially under basic conditions, and can reduce the yield of the desired amide product. The rate of hydrolysis is generally slower than aminolysis with a primary amine but can become significant if the reaction conditions are not anhydrous or if the amine is a weak nucleophile.

Diketopiperazine Formation: If this compound is coupled to an amino acid ester to form a dipeptide ester, there is a risk of intramolecular cyclization. The N-terminal amino group of the dipeptide can attack the ester carbonyl, leading to the formation of a stable six-membered ring called a diketopiperazine. This is particularly problematic when proline or glycine is in the C-terminal position of the dipeptide ester.

Reaction with Side Chains: The activated ester can potentially react with nucleophilic side chains of other amino acids present in the reaction mixture, such as the hydroxyl group of serine or threonine, the thiol group of cysteine, or the amino group of lysine. This can be avoided by using appropriate protecting groups on these side chains.

Table 2: Common Side Reactions of this compound

| Side Reaction | Description | Conditions Favoring the Reaction |

|---|---|---|

| Hydrolysis | Reaction with water to yield the carboxylic acid. | Presence of water, especially at higher pH. |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide ester. | Formation of a dipeptide ester, particularly with C-terminal glycine or proline. |

| Side-Chain Acylation | Reaction with nucleophilic amino acid side chains. | Unprotected nucleophilic side chains (e.g., -OH, -SH, -NH2). |

Applications of Phthaloyl Glycine 4 Nitrophenyl Ester Pht Gly Onp in General Organic Synthesis

Intermediacy in the Synthesis of Carboxylic Acid Derivatives

Pht-Gly-ONp is primarily utilized as an activated ester, a class of compounds designed to readily undergo nucleophilic acyl substitution. libretexts.org The electron-withdrawing nature of the 4-nitrophenyl group makes the ester's carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. chemimpex.com Concurrently, the 4-nitrophenoxide ion is an excellent leaving group, which facilitates the reaction. This reactivity allows this compound to serve as a convenient precursor for the synthesis of other carboxylic acid derivatives, such as amides and other esters, often under mild conditions. biosynth.comlibretexts.org

The general transformation involves the reaction of this compound with a nucleophile (Nu-H), leading to the formation of a new phthaloyl-glycine derivative and the release of 4-nitrophenol (B140041), as shown in the reaction scheme below.

General Reaction Scheme: this compound + Nu-H → Pht-Gly-Nu + HO-C₆H₄-NO₂

This strategy is a cornerstone of peptide synthesis and is broadly applicable in organic chemistry for creating amide bonds or for transesterification reactions. biosynth.comprepchem.com

Below is a table summarizing the types of carboxylic acid derivatives that can be synthesized from this compound.

| Nucleophile (Nu-H) | Resulting Carboxylic Acid Derivative (Pht-Gly-Nu) | Class of Compound |

| Primary Amine (R-NH₂) | Pht-Gly-NHR | N-Substituted Amide |

| Secondary Amine (R₂NH) | Pht-Gly-NR₂ | N,N-Disubstituted Amide |

| Alcohol (R-OH) | Pht-Gly-OR | Ester (via Transesterification) |

| Hydrazine (B178648) (H₂N-NH₂) | Pht-Gly-NHNH₂ | Hydrazide |

Utility in the Construction of Diverse Organic Molecules

The role of this compound as a synthetic intermediate extends to the construction of a wide array of more complex organic molecules. chemimpex.com Its ability to introduce a protected glycine (B1666218) unit into a molecule is particularly valuable in the synthesis of precursors for pharmaceuticals and agrochemicals. chemimpex.com

In pharmaceutical development, amino acid derivatives are fundamental building blocks for a vast range of therapeutic agents. This compound serves as an intermediate in the synthesis of various pharmaceutical compounds by facilitating the formation of amide bonds, which are central to the structure of peptides and numerous other bioactive molecules. chemimpex.com The phthaloyl-glycine motif itself is a structural component found in some classes of compounds investigated for physiological activity. researchgate.net By reacting this compound with various amine-containing molecules, medicinal chemists can efficiently synthesize libraries of compounds for screening and development. chemimpex.com

The synthesis of modern agrochemicals, such as pesticides and herbicides, often requires the assembly of complex molecular structures to achieve high efficacy and selectivity. researchgate.net this compound is a useful intermediate in this field, providing a reliable method for incorporating a glycine-based structural unit. chemimpex.com This moiety can be crucial for the biological activity of the final product or can serve as a handle for further chemical modifications. The reactivity of the activated ester allows for its integration into diverse molecular scaffolds relevant to agricultural applications. chemimpex.com

Role in Targeted Organic Transformations

The specific chemical properties of this compound make it suitable for targeted organic transformations where precision and controlled reactivity are essential. The key to this utility is the 4-nitrophenyl (PNp) activated ester functionality. rsc.orgnih.gov

Activated esters, particularly 4-nitrophenyl esters, are preferred synthons in many acylation reactions due to their favorable kinetics and stability compared to more reactive species like acid chlorides. rsc.orgnih.gov They are stable enough to be isolated and purified but reactive enough to acylate a wide range of nucleophiles under controlled conditions. This balance is critical for multi-step syntheses where sensitive functional groups must be preserved. The superiority of PNP esters has been demonstrated in comparative studies, highlighting their favorable acylation kinetics. rsc.orgnih.gov

The targeted role of this compound can be summarized in the following points:

Chemoselectivity: It selectively acylates stronger nucleophiles (like primary amines) in the presence of weaker ones (like alcohols or water), allowing for targeted bond formation without the need for excessive protecting group strategies.

Mild Reaction Conditions: The activation provided by the 4-nitrophenyl group enables reactions to proceed at or near room temperature, which is crucial for preserving the integrity of complex and thermally sensitive substrates.

Monitoring Reaction Progress: The release of the 4-nitrophenolate (B89219) anion, which is yellow, can sometimes be used as a visual or spectrophotometric indicator to monitor the progress of the reaction.

Applications of Phthaloyl Glycine 4 Nitrophenyl Ester Pht Gly Onp in Peptide Chemistry and Synthesis

Utilization in Solution-Phase Peptide Synthesis (SPS)

In solution-phase peptide synthesis (SPS), all reactions, including coupling and deprotection steps, are carried out in a homogeneous solution. wikipedia.orgresearchgate.net Intermediates are isolated and purified after each step. Pht-Gly-ONp, as a stable and isolable active ester, is well-suited for this classical approach. researchgate.net

Step-by-step, or stepwise, elongation is the sequential addition of single, protected amino acid residues to a growing peptide chain. wikipedia.orgnih.gov this compound is employed to introduce a glycine (B1666218) residue into the peptide sequence. The general procedure involves the reaction of this compound with an amino acid or peptide ester that possesses a free N-terminal amino group. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The free amino group of the peptide nucleophilically attacks the activated carbonyl carbon of the 4-nitrophenyl ester of this compound, forming a new peptide bond and releasing 4-nitrophenol (B140041) as a byproduct. ekb.eg

The key advantage of using an active ester like this compound is the minimization of racemization, a significant challenge in peptide synthesis. bachem.com Since glycine is achiral, the risk of racemization at the activated residue is nonexistent. After the coupling step, the phthaloyl protecting group on the newly incorporated glycine residue must be removed to expose the N-terminal amine for the next coupling cycle. The phthaloyl group is typically cleaved under mild conditions using hydrazine (B178648) (N₂H₄) in a solvent like DMF. researchgate.net This cleavage condition is orthogonal to many other protecting groups used in peptide synthesis, meaning it selectively removes the phthaloyl group without affecting others, such as the tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bzl) groups. nih.govpeptide.com

Table 1: Typical Reaction Parameters for Step-wise Elongation using this compound in SPS

| Parameter | Condition/Reagent | Purpose |

| Coupling | ||

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | To dissolve reactants and facilitate the reaction. |

| Reactants | Peptide with free amine, this compound (slight excess) | Elongation of the peptide chain. |

| Temperature | Room Temperature | Mild conditions to prevent side reactions. |

| Byproduct | 4-nitrophenol | Released upon peptide bond formation. |

| Deprotection | ||

| Reagent | Hydrazine (N₂H₄) in DMF | Cleavage of the N-terminal phthaloyl group. researchgate.net |

| Product | Peptide with a newly exposed N-terminal glycine | Ready for the next coupling step. |

Fragment Condensation Strategies

Fragment condensation is an alternative to stepwise elongation, particularly for the synthesis of long peptides. wikipedia.orgchempep.com This strategy involves the synthesis of several smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. springernature.com

This compound can be used to prepare a di- or tripeptide fragment with a C-terminal activated glycine (e.g., Pht-Gly-Xaa-ONp). More commonly, a peptide fragment with a C-terminal glycine is synthesized and then activated as a 4-nitrophenyl ester for coupling. The use of a glycine residue at the C-terminus of the acylating fragment is highly advantageous because it completely circumvents the risk of epimerization during the fragment coupling step, which is a major side reaction when other amino acids are activated. osti.gov The phthaloyl group can serve as the N-terminal protection for one of the fragments, offering an alternative to the more common Boc or benzyloxycarbonyl (Cbz) groups. The resulting fully protected peptide can then be deprotected in the final steps to yield the target molecule. This approach can improve the efficiency of synthesizing long peptides by reducing the number of repetitive coupling and deprotection cycles on a large substrate. springernature.com

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), developed by R.B. Merrifield, involves the stepwise assembly of a peptide chain while it is covalently attached to an insoluble polymeric support or resin. nih.govpeptide.com This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. nih.gov

The first step in SPPS is the attachment, or loading, of the first N-protected amino acid onto the solid support. peptide.com this compound can be used for this purpose, particularly with resins functionalized with amino or hydroxyl groups. For instance, this compound can be coupled to an aminomethyl-functionalized resin. The amino groups on the resin react with the activated ester to form a stable amide bond, anchoring the phthaloyl-protected glycine to the support. nih.gov

Alternatively, for resins like hydroxymethyl polystyrene (Wang resin), the coupling of an active ester like this compound is less common than methods using symmetrical anhydrides or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). sigmaaldrich.com However, the principle remains the same: forming a covalent bond between the C-terminus of the first amino acid and the functional group of the resin. Once the Pht-Gly is attached, the phthaloyl group is removed with hydrazine to expose the free amine, which becomes the starting point for the elongation of the peptide chain. researchgate.net

In the elongation stage of SPPS, this compound can be used to introduce glycine residues into the growing peptide chain anchored to the resin. biosynth.com The process follows a repeating cycle:

Deprotection: The temporary Nα-protecting group (commonly Fmoc or Boc) of the resin-bound peptide is removed. peptide.com

Washing: The resin is thoroughly washed to remove excess deprotection reagent and byproducts.

Coupling: A solution containing an excess of this compound and, if necessary, a catalyst is added to the resin. The mixture is agitated to allow the coupling reaction to proceed to completion.

Washing: The resin is washed again to remove excess this compound and the 4-nitrophenol byproduct. nih.gov

While p-nitrophenyl esters were among the early reagents used in SPPS, their reaction rates can be slower compared to modern coupling reagents like HBTU or HATU. bachem.comosti.gov Nevertheless, their stability and the clean nature of the coupling reaction make them a viable option, especially in manual or semi-automated synthesis setups.

Synthesis of Protected Peptides and Peptide Analogues

The use of this compound is particularly valuable in the synthesis of fully protected peptide fragments and complex peptide analogues. springernature.com The stability of the phthaloyl group to a wide range of reaction conditions allows for the implementation of orthogonal protection strategies. nih.govresearchgate.net An orthogonal system employs multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical reaction without affecting the others. peptide.com

Table 2: Orthogonality of Common N-Terminal Protecting Groups

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Chemical Condition |

| Phthaloyl | Pht | Hydrazine (N₂H₄) | Nucleophilic cleavage |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine, DBU | Base-labile |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Acid-labile |

| Benzyloxycarbonyl | Cbz | H₂/Pd, HBr/AcOH | Catalytic Hydrogenolysis, Strong Acid |

This orthogonality is crucial for synthesizing protected peptide fragments. A peptide can be assembled on a resin using the standard Fmoc/tBu strategy, with a specific glycine residue introduced using this compound. After chain assembly, the peptide can be cleaved from the resin under acidic conditions that remove the side-chain tBu groups but leave the N-terminal phthaloyl group intact. springernature.com The resulting Pht-protected peptide fragment is a valuable intermediate that can be purified and used in a subsequent fragment condensation step in solution to build a larger protein. chempep.com

This strategy is also useful for creating peptide analogues. For example, after the peptide chain is synthesized, the phthaloyl group can be selectively removed to expose a single amino group (on the glycine residue), which can then be modified by acylation, alkylation, or conjugation to another molecule, such as a fluorophore or a drug, while the rest of the peptide remains protected.

Phthaloyl Group as an N-Terminal Protecting Group in Peptide Synthesis

The protection of the α-amino group of an amino acid is a critical first step in peptide synthesis to prevent self-polymerization and control the sequence of amino acid addition. springernature.compeptide.com The phthaloyl (Pht) group is an effective N-terminal protecting group utilized for this purpose. researchgate.net Introduced via reagents like N-carboethoxyphthalimide, the phthaloyl group offers distinct advantages in specific synthetic contexts. researchgate.net

One of the primary benefits of the phthaloyl group is its stability under various reaction conditions where other common protecting groups might be labile. nih.gov For instance, a comparative study on the chemical stability of different amino-protecting groups for the synthesis of 3' amine-modified oligonucleotides found that the phthaloyl group provided superior stability compared to Fmoc and trifluoroacetyl (TFA) groups. nih.gov This stability ensures the integrity of the N-terminus throughout the coupling steps. springernature.com

Despite its stability, the phthaloyl group can be cleaved under relatively mild conditions, typically using hydrazine or its derivatives, which allows for the selective deprotection of the N-terminus without disturbing other protecting groups on the peptide chain or the solid-phase resin linker. researchgate.net This orthogonality is a key requirement in complex multi-step syntheses. springernature.compeptide.com

| Protecting Group | Abbreviation | Common Introduction Reagent | Cleavage Conditions | Key Advantage Highlighted in Sources |

|---|---|---|---|---|

| Phthaloyl | Pht | N-Carboethoxyphthalimide | Hydrazine | High chemical stability during synthesis. nih.gov |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu | Piperidine in DMF | Base-labile, orthogonal to acid-labile side-chain groups. nih.govpeptide.com |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) | Acid-labile, used in an alternative orthogonal strategy to Fmoc. peptide.commasterorganicchemistry.com |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride (B1165640) | Mild base (e.g., aqueous ammonia) | Used in specific applications but can be less stable. nih.gov |

Synthesis of Specific Peptide Sequences and Modified Peptides (e.g., Phosphinic Peptides)

Phthaloyl-protected amino acid esters like this compound are instrumental in the synthesis of specialized peptide structures, particularly pseudopeptides or peptide analogues where the amide bond is replaced by a different chemical moiety. researchgate.net A prominent example is the synthesis of phosphinic peptides, which are potent inhibitors of metalloproteases. mdpi.comresearchgate.netnih.gov These molecules act as transition-state analogues by replacing a peptide bond with a stable phosphinate group (-P(O)(OH)CH2-). researchgate.netnih.gov

In the synthesis of phosphinic peptides, a phthaloyl-protected amino acid can be a key building block. The synthesis often involves the coupling of two individual components to construct the phosphinic dipeptide derivative. researchgate.netmdpi.com The use of a phthaloyl group (Abbreviated as Phth in some literature) provides robust protection for the N-terminal amino acid during the complex steps required to form the phosphinate linkage. researchgate.net The 4-nitrophenyl (ONp) ester provides a pre-activated carboxyl group, facilitating its reaction with the amino component of the growing peptide chain under controlled conditions. researchgate.net This approach allows for the systematic construction of these structurally complex and pharmacologically relevant molecules.

Challenges and Advancements in Peptide Synthesis with Active Esters

The use of active esters, such as the 4-nitrophenyl ester in this compound, is a well-established method for peptide bond formation. rsc.orgnih.gov This strategy involves activating the carboxyl group of an N-protected amino acid to facilitate nucleophilic attack by the amino group of another amino acid. bachem.com While effective, this approach presents challenges, primarily related to reaction speed and the preservation of stereochemical integrity. rsc.orgnih.gov

Optimization of Coupling Efficiency

Historically, a significant drawback of many active esters in solid-phase peptide synthesis was their insufficient reaction rates, which were not ideal for the rapid, automated processes that became standard. nih.gov However, the active ester principle has seen a revival due to two main factors: the development of more highly reactive esters and the discovery of efficient catalysts for the aminolysis reaction. nih.gov

Several strategies can be employed to optimize the efficiency of coupling reactions:

Choice of Coupling Reagents: While this compound is a pre-activated ester, in other systems, the choice of in-situ coupling reagents like HATU, HCTU, or COMU can significantly enhance reaction rates and reduce side products. creative-peptides.com

Catalysis: The addition of catalysts can dramatically accelerate the rate of peptide bond formation. For example, 1-hydroxybenzotriazole (B26582) (HOBt) can act as a catalyst in active ester aminolysis. nih.gov

Solvent Choice: The polarity of the solvent can influence reaction rates. Solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used as they effectively solvate the growing peptide chain and reagents. nih.govpeptide.com

Reaction Conditions: Optimizing parameters such as temperature and reactant concentration can maximize yield. creative-peptides.com In some cases, microwave irradiation has been used to promote rapid amide couplings, even in aqueous media. nih.gov

Mitigation of Stereomutation and Racemization

A major challenge in peptide synthesis is preventing racemization—the loss of stereochemical purity at the α-carbon of the amino acid. rsc.orgresearchgate.net This is particularly a concern during the activation of the carboxyl group, which can lead to the formation of a planar oxazolone (B7731731) intermediate, susceptible to proton abstraction and subsequent loss of chirality. nih.gov Active esters with moderate reactivity, like 4-nitrophenyl esters, are often employed to help suppress racemization compared to more aggressive activation methods. rsc.org

Several key strategies are used to mitigate racemization:

Use of Additives: The most common approach is the addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). creative-peptides.comamericanpeptidesociety.org These additives react with the activated amino acid to form an intermediate active ester that is less prone to racemization while remaining sufficiently reactive for the coupling reaction. americanpeptidesociety.org

Solvent and Base Selection: The choice of solvent and base can have a significant impact. Less polar solvents may disfavor the formation of the oxazolone intermediate. nih.gov The use of sterically hindered, non-nucleophilic bases is also crucial to avoid side reactions that promote racemization.

Temperature Control: Lowering the reaction temperature can reduce the rate of racemization relative to the rate of the desired coupling reaction.

| Strategy | Mechanism/Rationale | Examples |

|---|---|---|

| Use of Additives | Forms an intermediate active ester that is less susceptible to oxazolone formation and subsequent racemization. americanpeptidesociety.org | HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole). creative-peptides.comamericanpeptidesociety.org |

| Solvent Selection | Less polar solvents can disfavor the racemization pathway. nih.gov | Using THF or acetonitrile (B52724) over more polar solvents like DMF. nih.gov |

| Temperature Control | Reduces the rate of the racemization side reaction. | Performing coupling reactions at 0°C or lower. |

| Choice of Protecting Group | Certain N-terminal protecting groups can influence the rate of racemization. | Urethane-based protecting groups (Fmoc, Boc) generally suppress racemization. |

| Use of Moderately Active Esters | "Overactivation" of the carboxylic group is a primary cause of racemization; moderately reactive esters provide a balance. rsc.org | p-Nitrophenyl (ONp) esters, N-Hydroxysuccinimide (OSu) esters. researchgate.netrsc.org |

Applications of Phthaloyl Glycine 4 Nitrophenyl Ester Pht Gly Onp in Polymer Science and Materials Chemistry

Incorporation into Polymeric Architectures

The ability of Pht-Gly-ONp to react with amine groups makes it particularly useful for grafting functionalities onto polymer backbones or for creating new polymer chains with specific side groups.

This compound, or related activated esters like N-methacryloylglycine p-nitrophenyl ester (MA-Gly-ONp) and N-methacryloylglycylphenylalanylleucylglycine p-nitrophenyl ester (MA-GFLG-ONp), are employed in the synthesis of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers spiedigitallibrary.orgtandfonline.com. These copolymers are highly sought after in biomedical applications, particularly as drug delivery vehicles. The p-nitrophenyl ester groups on the polymer chains act as reactive sites for conjugating biomolecules, drugs, or targeting ligands. For instance, MA-Gly-ONp has been copolymerized with HPMA, and the resulting p-nitrophenyl ester side chains were subsequently reacted with amines to attach targeting moieties such as galactosamine spiedigitallibrary.orgresearchgate.net. This strategy allows for the creation of targeted polymeric carriers, enhancing the specificity of drug delivery systems.

The reactive 4-nitrophenyl ester moiety in this compound is instrumental in the synthesis of functional polymers designed for targeted delivery chemimpex.comqut.edu.au. By copolymerizing monomers containing this activated ester, researchers can create polymer backbones that are pre-functionalized for subsequent conjugation. For example, HPMA copolymers synthesized with monomers like MA-GFLG-ONp serve as precursors for drug conjugates, where the p-nitrophenyl ester groups are replaced by drug molecules or targeting ligands via aminolysis nih.govresearchgate.net. This approach facilitates the development of sophisticated drug delivery systems where therapeutic agents are precisely attached to polymer carriers, often through cleavable linkers, enabling controlled release at specific sites within the body nih.govnih.gov. The incorporation of this compound-derived functionalities allows for the precise tailoring of polymer properties for enhanced therapeutic efficacy and reduced systemic toxicity.

Development of Advanced Materials with this compound Derived Moieties

The incorporation of this compound-derived structures into materials imparts specific chemical and physical properties, leading to the development of advanced functional materials.

This compound's utility extends to the creation of specialized polymers and coatings. Its potential in materials science is noted for its role in developing polymers and coatings with specific chemical properties chemimpex.com. The reactive ester group can be used to graft this compound or its derivatives onto surfaces or polymer backbones, thereby modifying their surface characteristics or bulk properties. While specific examples of this compound in coatings are less detailed in the provided literature compared to its use in biomedical polymers, the general principle of using activated esters for surface functionalization is well-established in materials chemistry, suggesting potential applications in creating functionalized surfaces or composite materials researchgate.net.

The design of smart hybrid biomaterials often involves the precise functionalization of polymer scaffolds. This compound and its related activated esters can be integrated into such systems. For instance, HPMA copolymers, which can be synthesized using activated ester monomers, are explored for their role as synthetic components in smart hybrid biomaterials nih.gov. These materials can respond to external stimuli or deliver therapeutic agents in a controlled manner. The ability to conjugate various molecules to the polymer backbone via the reactive ester group allows for the creation of complex architectures that mimic biological environments or possess tailored responsive properties, making them suitable for advanced biomedical applications.

Fabrication of Single-Chain Nanoparticles (SCNPs)

Single-chain nanoparticles (SCNPs) are formed by the intramolecular cross-linking of a single polymer chain to create a compact, nanometer-sized structure qut.edu.aursc.orgvdoc.pub. While this compound itself is not explicitly detailed as a cross-linking agent in the provided snippets, related activated esters are used in the synthesis of precursor polymers for SCNPs. For example, polymers containing p-nitrophenyl ester (ONp) reactive groups can be synthesized, which can then undergo intramolecular cross-linking reactions to form SCNPs vdoc.pubacs.org. The ONp group serves as a reactive handle that can be activated or reacted with complementary functional groups on the same polymer chain to induce folding. The synthesis of well-defined precursor polymers and the subsequent intramolecular cross-linking are critical for controlling the size and conformation of the resulting SCNPs vdoc.pub. These SCNPs are versatile and have potential applications in catalysis, sensing, and drug delivery due to their unique globular structure and high functionality density qut.edu.auvdoc.pub.

Table of Compound Names:

| Common Name/Abbreviation | Full Chemical Name |

| This compound | Phthaloyl-glycine 4-nitrophenyl ester |

| HPMA | N-(2-hydroxypropyl)methacrylamide |

| MA-Gly-ONp | N-methacryloylglycine p-nitrophenyl ester |

| MA-GFLG-ONp | N-methacryloylglycylphenylalanylleucylglycine p-nitrophenyl ester |

| ONp | 4-nitrophenyl ester / p-nitrophenyl ester |

Analytical and Characterization Methods in Phthaloyl Glycine 4 Nitrophenyl Ester Pht Gly Onp Research

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions and assessing the purity of synthesized compounds, including Pht-Gly-Onp. This method separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase. For compounds like this compound, which are often involved in peptide coupling reactions, TLC is instrumental in identifying the presence of starting materials, intermediates, and the final product. Common solvent systems employed for the analysis and purification of similar activated amino acid derivatives involve mixtures of chlorinated solvents and alcohols, such as chloroform (B151607) and methanol (B129727) nih.govcdnsciencepub.com. For instance, a solvent system of chloroform:methanol (10:1) has been reported for the preparative TLC of products derived from 4-nitrophenyl esters in peptide synthesis nih.govcdnsciencepub.com. Visualization of the separated spots is typically achieved under ultraviolet (UV) light, leveraging the chromophoric nature of the nitrophenyl group chemimpex.com.

Physical Characterization Techniques

Melting Point Determination

Melting point determination is a fundamental physical characterization method that provides an indication of a compound's purity. A sharp melting point range typically suggests a pure substance, while a broad or depressed range can indicate the presence of impurities. Phthaloyl-glycine 4-nitrophenyl ester has been reported to have a melting point in the range of 171-179 °C chemimpex.com. This value serves as a key identifier for the compound.

Data Table: Melting Point of this compound

| Compound Name | Melting Point (°C) | Source |

| Phthaloyl-glycine 4-nitrophenyl ester (this compound) | 171-179 | chemimpex.com |

Optical Rotation Measurements

Optical rotation measurements are used to characterize chiral compounds by quantifying their ability to rotate plane-polarized light. Chirality, or "handedness," arises from the presence of a stereogenic center, typically a carbon atom bonded to four different groups. Glycine (B1666218), the amino acid precursor to this compound, is achiral as its alpha-carbon is bonded to two hydrogen atoms spbu.ru. Consequently, N-Phthaloyl-glycine 4-nitrophenyl ester, derived from glycine, is also an achiral molecule. As such, optical rotation measurements are not applicable to this compound, and it would not exhibit optical activity. While other peptide derivatives and protected amino acids, which possess chiral centers, are routinely characterized by their specific optical rotation values cdnsciencepub.comgoogle.compageplace.de, this parameter is not relevant for achiral compounds like this compound.

Elemental Analysis and Quantitative Determinations

Elemental analysis is a quantitative technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of an organic compound. The experimentally determined percentages of these elements are compared to the theoretical values calculated from the compound's molecular formula. For Phthaloyl-glycine 4-nitrophenyl ester, the molecular formula is C₁₆H₁₀N₂O₆, with a molecular weight of approximately 326.26 g/mol chemimpex.combiosynth.com.

The theoretical elemental composition can be calculated as follows:

Carbon (C): (16 × 12.011) / 326.26 ≈ 58.90%

Hydrogen (H): (10 × 1.008) / 326.26 ≈ 3.09%

Nitrogen (N): (2 × 14.007) / 326.26 ≈ 8.59%

Oxygen (O): (6 × 15.999) / 326.26 ≈ 29.42%

Experimental elemental analysis results for this compound would typically be reported as "Found" percentages for C, H, and N, which should closely match these theoretical values, confirming the empirical formula and purity of the synthesized material cdnsciencepub.comgoogle.com. While specific experimental elemental analysis data for this compound was not found in the provided search results, the molecular formula and weight are well-established chemimpex.combiosynth.com.

Data Table: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 58.90 |

| Hydrogen (H) | 3.09 |

| Nitrogen (N) | 8.59 |

| Oxygen (O) | 29.42 |

Compound Name List:

Phthaloyl-glycine 4-nitrophenyl ester (this compound)

Future Perspectives and Emerging Research Directions Involving Phthaloyl Glycine 4 Nitrophenyl Ester Pht Gly Onp

Advancements in Sustainable Synthesis of Active Esters

The synthesis of active esters like Pht-Gly-ONp is undergoing a transformation driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. researchgate.netjocpr.com Traditional methods often rely on hazardous reagents and generate significant chemical waste. jocpr.com Future research is focused on developing cleaner, more sustainable synthetic routes.

Key areas of advancement include:

Catalytic Innovations: The development of novel catalysts is a cornerstone of greener ester synthesis. labmanager.com Researchers are exploring bimetallic oxide clusters and phyto-mediated nanoparticles to facilitate esterification reactions under milder conditions, often using molecular oxygen as the sole oxidant to minimize waste. labmanager.commdpi.com

Alternative Energy Sources: Microwave heating and ultrasound are being investigated as alternative energy inputs to accelerate chemical reactions, reducing reaction times and energy consumption compared to conventional heating methods. acs.org

Greener Solvents: A significant push is being made to replace traditional hazardous organic solvents with more environmentally benign alternatives such as water, supercritical CO2, and bio-based solvents. jocpr.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. This includes developing one-pot protocols and tandem reactions. researchgate.netpageplace.de

| Sustainable Synthesis Strategy | Core Principle | Potential Impact on this compound Synthesis |

| Novel Catalysis | Lowering activation energy and using benign oxidants. researchgate.netlabmanager.com | Reduced energy consumption and elimination of toxic byproducts. |

| Alternative Solvents | Replacing hazardous solvents with eco-friendly options like water or supercritical CO2. jocpr.com | Decreased environmental footprint and improved process safety. |

| Microwave/Ultrasound | Using alternative energy to accelerate reactions. acs.org | Faster synthesis times and lower overall energy usage. |

| High Atom Economy | Maximizing the incorporation of reactants into the final product. researchgate.net | Significant reduction in chemical waste generation. |

Integration into Automated Synthetic Platforms

The demand for rapid synthesis and screening of new molecules has propelled the integration of reagents like this compound into automated platforms. americanpeptidesociety.orgnih.gov Solid-Phase Peptide Synthesis (SPPS) is a prime example of an automated technology where such activated esters are fundamental. americanpeptidesociety.orgbeilstein-journals.org

Future developments in this area are expected to focus on:

High-Throughput Synthesis (HTS): Automated systems are enabling the rapid production of large libraries of compounds for drug discovery and materials science. nih.govnih.govresearchgate.net this compound's role as a reliable acylating agent makes it suitable for HTS workflows designed to create diverse sets of amides or esters for screening. chemrxiv.org

Microfluidics and Flow Chemistry: These technologies allow for precise control over reaction conditions in continuous-flow systems, improving reproducibility and efficiency. pageplace.de The integration of this compound into these platforms can streamline the production of peptides and other polymers.

Advanced Monitoring: Fully automated systems are being developed with integrated real-time monitoring techniques to check for the completion of acylation and deprotection steps, ensuring higher fidelity in the synthesis of complex molecules. researchgate.net

Novel Synthetic Machinery: Researchers are designing sophisticated molecular machines, such as rotaxane-based systems, that can perform sequence-specific peptide synthesis, representing a futuristic approach to automated chemical construction. researchgate.net

Exploration of Novel Reactivity and Catalysis

While the primary role of this compound is as an acylating agent, ongoing research is uncovering novel reactivity and catalytic applications. The 4-nitrophenyl ester group has been shown to be superior to other activated esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, in certain applications due to its favorable stability and reaction kinetics. rsc.orgresearchgate.net

Emerging research directions include:

Bioorthogonal Chemistry: The reactivity of this compound can be harnessed in bioorthogonal schemes, which involve chemical reactions that can occur inside of living systems without interfering with native biochemical processes. ethernet.edu.et This could enable the specific labeling and tracking of biomolecules in real-time.

Catalyst Development: this compound can serve as a substrate in the development and testing of new catalysts. For instance, research into the catalytic reduction of the 4-nitrophenol (B140041) byproduct, a common pollutant, into the useful compound 4-aminophenol (B1666318) is an active area of green chemistry. nih.govbohrium.commdpi.com

Chemoselective Ligations: The predictable reactivity of the active ester allows for its use in complex, multi-step syntheses where chemoselectivity is paramount, such as in the one-pot assembly of intricate molecular architectures. ethernet.edu.et

Design of Next-Generation Bioconjugates and Polymeric Systems

This compound is a valuable building block for the synthesis of advanced polymers and bioconjugates with tailored functionalities for biomedical applications. chemimpex.com Its ability to readily form stable amide bonds makes it ideal for attaching molecules to polymer backbones or biomolecules. imrpress.com

Future research is focused on creating sophisticated materials, including:

Polymer-Drug Conjugates (PDCs): this compound can be used to link therapeutic agents to polymeric carriers. imrpress.comnih.gov This strategy aims to improve drug solubility, enhance pharmacokinetic profiles, and achieve targeted delivery to diseased tissues, such as tumors, via the enhanced permeability and retention (EPR) effect. imrpress.comillinois.edu

Stimuli-Responsive Systems: Researchers are designing "smart" materials that release their payload in response to specific environmental triggers like pH, temperature, or light. nih.govnih.gov this compound can be incorporated into the synthesis of such systems, for example, by linking a drug to a pH-sensitive polymer. nih.gov

Antibody-Polymer Conjugates (APCs): As an evolution of antibody-drug conjugates (ADCs), APCs use a polymer linker to attach a higher number of drug molecules to a targeting antibody. nih.gov This approach, facilitated by reagents like this compound, can increase the therapeutic payload while maintaining the stability of the conjugate. nih.gov

| System Type | Key Feature | Role of this compound |

| Polymer-Drug Conjugates (PDCs) | Covalent linking of drugs to polymers for improved delivery. imrpress.com | Serves as the activated precursor to form a stable linker between the polymer and the drug. |

| Stimuli-Responsive Nanotherapeutics | Drug release is triggered by specific environmental cues (e.g., pH). nih.gov | Used to synthesize polymer backbones or attach drugs via linkers that are stable until a stimulus is encountered. |

| Antibody-Polymer Conjugates (APCs) | High drug-to-antibody ratio using a polymer intermediary. nih.gov | Facilitates the conjugation of the drug-loaded polymer to the targeting antibody. |

Expanding Applications in Interdisciplinary Research Fields

The versatility of Phthaloyl-glycine 4-nitrophenyl ester ensures its continued and expanding role across multiple scientific disciplines. chemimpex.com Its utility as a fundamental building block allows it to bridge concepts from organic chemistry with challenges in biology, medicine, and materials science.

Future interdisciplinary applications include:

Materials Science: this compound is used to create polymers and coatings with specific properties, such as improved thermal stability and mechanical strength. chemimpex.com Research is moving towards the rational design of functional materials with predictable performance characteristics.

Biochemical Research: The compound is employed in studies of enzyme inhibition and protein interactions. chemimpex.com As a reactive probe, it can be used to map active sites of enzymes or to develop potent and specific inhibitors for therapeutic purposes.

Analytical Chemistry: It functions as a reagent in various analytical methods, aiding in the detection and quantification of other substances. chemimpex.com Its chromophoric 4-nitrophenol leaving group can be used for colorimetric assays to monitor reaction progress.

Environmental Science: Researchers utilize this compound and related compounds to study the degradation pathways of organic pollutants, contributing to environmental remediation efforts. chemimpex.com

The continued exploration of this compound's synthesis and reactivity will undoubtedly fuel innovation across these diverse and interconnected fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.